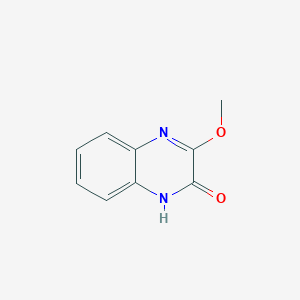

3-Methoxyquinoxalin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

35676-71-2 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

3-methoxy-1H-quinoxalin-2-one |

InChI |

InChI=1S/C9H8N2O2/c1-13-9-8(12)10-6-4-2-3-5-7(6)11-9/h2-5H,1H3,(H,10,12) |

InChI Key |

MBKSEICXFDPTCH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=CC=CC=C2NC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methoxyquinoxalin 2 1h One and Its Analogs

Pioneering Synthetic Strategies for the Quinoxalinone Nucleus

The foundational methods for constructing the quinoxalinone core have paved the way for the development of more sophisticated synthetic routes. These initial strategies are characterized by their reliability and broad applicability.

Condensation Reactions with o-Phenylenediamines and α-Dicarbonyl Precursors

The most traditional and widely employed method for synthesizing the quinoxalinone nucleus is the condensation reaction between an o-phenylenediamine (B120857) and an α-dicarbonyl compound. ijirt.org This approach is valued for its simplicity and the ready availability of the starting materials. chim.it The reaction typically proceeds under acidic or basic conditions to facilitate the cyclization and formation of the quinoxalinone ring system.

For instance, the reaction of o-phenylenediamine with an α-keto acid or its ester derivative directly yields the corresponding quinoxalin-2(1H)-one. sdiarticle4.com Solvents such as ethanol (B145695) or acetic acid are commonly used, often with heating to drive the reaction to completion. While effective, these classical methods can sometimes be associated with drawbacks like harsh reaction conditions, the use of hazardous solvents, and the generation of waste. ijirt.org

A variety of α-dicarbonyl precursors can be utilized in this condensation reaction, leading to a diverse range of substituted quinoxalinones. The choice of the specific α-dicarbonyl compound dictates the substituent at the 3-position of the resulting quinoxalinone.

| o-Phenylenediamine Derivative | α-Dicarbonyl Precursor | Product | Reference |

| o-phenylenediamine | Ethyl pyruvate | 3-methylquinoxalin-2(1H)-one | scholarsresearchlibrary.com |

| o-phenylenediamine | Hexane-2,3,5-trione | 3,4-dihydroquinoxaline-2(1H)-one derivative | sapub.org |

| 2,3-diaminonaphthalene | Pyruvic acid | 3-methylbenzo(g)quinoxaline-2(1H)-one | sdiarticle4.com |

| o-phenylenediamine | 1,4-dibromo-2,3-butanedione | 2,3-Bis(bromomethyl)quinoxaline derivative | sapub.org |

Regioselective Functionalization Approaches

The direct functionalization of the pre-formed quinoxalinone nucleus offers a powerful and atom-economical strategy to introduce molecular diversity. Regioselective functionalization, particularly at the C3-position, has garnered significant interest due to the influence of this position on the properties of the resulting compounds. rsc.orgresearchgate.net

Transition metal-catalyzed cross-coupling reactions have been instrumental in achieving regioselective C-H functionalization. For example, palladium-catalyzed reactions have been developed for the intramolecular N-arylation to form polycyclic quinoxalinones. acs.org Additionally, methods for the direct C-H alkylation of quinoxalinones at the C3-position have been established using various alkylating agents under catalyst-free conditions. researchgate.net

Hypervalent iodine reagents have also emerged as effective promoters for the C3-functionalization of quinoxalin-2(1H)-ones. nih.gov These reagents can facilitate arylation, trifluoromethylation, and alkoxylation reactions under mild conditions. nih.gov For instance, the reaction of quinoxalin-2(1H)-ones with arylhydrazines in the presence of iodosobenzene (B1197198) as an oxidant yields 3-arylquinoxalin-2(1H)-one derivatives. nih.gov

Modern Catalytic and Environmentally Benign Synthetic Routes

In recent years, a major focus in chemical synthesis has been the development of more sustainable and environmentally friendly methods. This has led to the emergence of novel catalytic systems and the application of green chemistry principles to the synthesis of quinoxalinones.

Metal-Free and Photocatalyst-Free Functionalization Techniques

A significant advancement in the functionalization of quinoxalinones is the development of metal-free and photocatalyst-free methods. rsc.orgrsc.org These approaches avoid the use of potentially toxic and expensive transition metal catalysts, aligning with the principles of green chemistry. researchgate.net Visible light-promoted reactions have proven to be a powerful tool in this regard, enabling C-H functionalization under mild conditions. sioc-journal.cnsioc-journal.cn

For example, the direct acylation of quinoxalin-2(1H)-ones has been achieved using visible light without the need for an external photocatalyst. rsc.org This transformation is proposed to proceed through the formation of an electron donor-acceptor (EDA) complex. rsc.org Similarly, the C3-alkylation of quinoxalinones has been accomplished under metal- and photocatalyst-free conditions using alkyl iodides and a suitable base under blue LED irradiation. chim.it The trifluoroalkylation of quinoxalin-2(1H)-ones with unactivated alkenes and a trifluoromethyl source has also been developed under metal-free conditions, mediated by an oxidant like K₂S₂O₈. nih.govacs.org

| Functionalization | Reagents | Conditions | Key Feature | Reference |

| C3-Acylation | Quinoxalin-2(1H)-one, Acyl source, DBU | Visible light | Metal- and photocatalyst-free | rsc.org |

| C3-Alkylation | Quinoxalin-2(1H)-one, Alkyl iodide, Base | Blue LEDs | Metal- and photocatalyst-free | chim.it |

| C3-Trifluoroalkylation | Quinoxalin-2(1H)-one, Alkene, CF₃SO₂Na, K₂S₂O₈ | Heat | Metal-free | acs.org |

| C3-Alkoxylation | Quinoxalin-2(1H)-one, Alcohol, PhI(OTFA)₂ | Heat | Catalyst-free | nih.govorganic-chemistry.org |

Green Chemistry Principles in Quinoxalinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoxaline (B1680401) derivatives to minimize environmental impact. ijirt.orgijirt.org This includes the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions. benthamdirect.com Water, being a non-toxic and readily available solvent, has been explored as a medium for quinoxalinone synthesis. rsc.org The use of polyethylene (B3416737) glycol (PEG) as a recyclable and non-toxic reaction medium has also been reported. ripublication.com

The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is another key aspect of green quinoxalinone synthesis. mdpi.com For example, nano-BF₃·SiO₂ and magnetic Fe₃O₄ nanoparticles have been utilized as efficient and recyclable catalysts. tandfonline.com These approaches not only reduce waste but also often lead to improved reaction efficiency and simpler product purification. jocpr.com

Microwave-Assisted and Aqueous Media Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijirt.orgsapub.orgtandfonline.com This technology has been successfully applied to the synthesis of quinoxalinones, including the key intramolecular N-arylation step in a palladium-catalyzed route. acs.org The use of microwave irradiation can be particularly advantageous in combination with soluble polymer supports like polyethylene glycol (PEG), which absorbs microwaves efficiently. tandfonline.com

Syntheses in aqueous media represent a significant step towards greener chemical processes. rsc.org The development of iron-catalyzed C-N coupling reactions in water for the synthesis of quinazolinones, a related class of heterocycles, highlights the potential for similar advancements in quinoxalinone synthesis. rsc.org Microwave-assisted synthesis in water has been shown to be a green, rapid, and efficient method for preparing certain heterocyclic compounds. rsc.org The combination of microwave heating and water as a solvent offers a synergistic approach to environmentally benign and efficient synthesis. mdpi.com

Diversification of the 3-Methoxyquinoxalin-2(1H)-one Scaffold via Derivatization

Direct C-H functionalization at the C3 position of quinoxalin-2-one derivatives represents an efficient and sustainable approach to introduce structural diversity, which is highly valuable for medicinal chemistry. chim.it This method avoids the need for pre-functionalized substrates, thereby streamlining the synthetic process.

Recent advancements have focused on various strategies to achieve C3-selective functionalization, including oxidative, photochemical, and electrochemical methods. chim.it For instance, visible-light photoredox catalysis has emerged as a powerful tool for C-C and C-heteroatom bond formation at the C3 position. rsc.org Kim and co-workers developed a visible-light, photoredox-catalyzed C3-phosphorylation of quinoxalin-2-ones using diphenylphosphine (B32561) oxide. This reaction proceeds at room temperature under ambient air, employing the inexpensive organic dye Eosin B as a photocatalyst, thus eliminating the need for metals, oxidants, or additives. chim.it

Alkylation reactions are among the most studied methods for functionalizing the C3 position. chim.it A catalyst-free approach for the C-3 alkylation of quinoxalinones has been developed using sodium alkylsulfinates and phenyliodine(III) dicarboxylates as alkyl sources, providing 3-alkylquinoxalinones in moderate to excellent yields. researchgate.net This protocol offers a practical and environmentally friendly method for constructing diverse C3-methylated quinoxalinone scaffolds. researchgate.net

The use of ethers as alkylating agents for quinoxalin-2-ones has also been explored. Ethers can act as precursors for C-centered radicals, stabilized by the adjacent oxygen atom, facilitating the generation of alkyl radicals through simple C-H activation. chim.it

A photoredox cobalt dual catalysis method has been reported for the C3-functionalization of quinoxalin-2(1H)-ones with alkenes and alkynes. rsc.org This operationally simple and scalable protocol produces C3-alkyl/alkenyl quinoxalin-2(1H)-ones in high yields and with excellent site-selectivity. rsc.org The reaction demonstrates broad applicability with various medicinally relevant scaffolds. rsc.org

Table 1: Examples of C-H Functionalization Reactions at the C3 Position of Quinoxalinones

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Phosphorylation | Diphenylphosphine oxide, Eosin B, visible light | 3-Phosphorylquinoxalin-2-ones | chim.it |

| Alkylation | Sodium alkylsulfinates, Phenyliodine(III) dicarboxylates | 3-Alkylquinoxalinones | researchgate.net |

| Alkylation | Alkenes/Alkynes, Photoredox cobalt dual catalysis | 3-Alkyl/Alkenyl quinoxalin-2(1H)-ones | rsc.org |

Generation of Novel 3-Substituted Quinoxalinone Derivatives

The synthesis of novel 3-substituted quinoxalinone derivatives is crucial for exploring their structure-activity relationships. A variety of synthetic methods have been developed to introduce diverse functional groups at the C3 position.

One approach involves the copper-catalyzed coupling of 2-haloanilines with a range of α-amino acids, yielding 3-substituted dihydroquinoxalin-2-ones in up to 86% yield. nih.gov This method provides a straightforward route to derivatives with potential cytotoxic activities. nih.gov

Another strategy is the reaction of 2,3-dichloroquinoxaline (B139996) with various nucleophiles. For example, reaction with hydrazine (B178648) hydrate (B1144303) affords 2-chloro-3-hydrazinylquinoxaline, a key intermediate for further derivatization. nih.gov Similarly, treatment of 2,3-dichloroquinoxaline with sodium alkoxides leads to the formation of 3-alkoxy-2-chloroquinoxalines, which can be further reacted to produce 3-alkoxyquinoxaline-2(1H)-thiones. acs.org

A catalyst-free synthesis of 3-alkylaminoquinoxaline-2(1H)-thiones has been achieved by reacting 2,3-dichloroquinoxaline with amines in ethanol. acs.org This protocol also allows for the synthesis of 3-alkoxyquinoxaline-2(1H)-thiones. acs.org

Table 2: Synthesis of 3-Substituted Quinoxalinone Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Haloanilines | α-Amino acids, CuI | 3-Substituted dihydroquinoxalin-2-ones | Up to 86% | nih.gov |

| 2,3-Dichloroquinoxaline | Hydrazine hydrate, TEA | 2-Chloro-3-hydrazinylquinoxaline | - | nih.gov |

Formation of Fused Quinoxalinone Ring Systems

The synthesis of tricyclic fused quinoxaline ring systems, such as furoquinoxalines, has gained significant interest due to their biological activities. arkat-usa.org These systems are typically constructed by building a furan (B31954) ring onto a 2,3-disubstituted quinoxaline core. arkat-usa.org

One method involves the reaction of 2-chloroquinoxaline (B48734) with ketones in the presence of a base like potassium t-butoxide. arkat-usa.org Another approach utilizes a metal-free reaction for the synthesis of highly functionalized furo[2,3-b]quinoxalines, starting with the alkylation of 2,3-dichloroquinoxaline followed by ring closure with trifluoroacetic acid. arkat-usa.org

Furthermore, strained fused dihalo-aziridino quinoxalinones have been synthesized through a base-mediated C3-alkylation of quinoxalinone followed by a tandem cyclization. acs.org This protocol uses N-alkyl/aryl-quinoxalinones and sodium tert-butoxide with a one-carbon source like carbon tetrabromide to construct C-C and C-N bonds, yielding novel fused heterocycles in excellent yields. acs.org

Spiro-indeno[1,2-b]quinoxalines represent another class of fused systems. Their synthesis often involves multicomponent reactions starting from indeno[1,2-b]quinoxalinone, a key building block formed from the condensation of ninhydrin (B49086) and 1,2-phenylenediamines. rsc.org

The introduction of a methoxy (B1213986) group at the C3 position of the quinoxalinone ring is of particular interest. A preparation method for 3-alkoxy substituted quinoxalinone derivatives has been disclosed which involves the reaction of a quinoxaline-2-ketone compound with an alcohol under the influence of light, with or without a photocatalyst. google.com This method is highlighted for its simple process, mild reaction conditions, and high yield. google.com

Another route to 3-methoxyquinoxaline involves the reaction of 2-chloro-3-(piperazin-2-yl)quinoxaline with a methoxy source. mdpi.com Additionally, 2-methoxyquinoxaline (B3065361) moieties have been incorporated into the design of new potential histone deacetylase inhibitors. nih.gov The synthesis of these compounds often starts from 2,3-dichloroquinoxaline, which is then reacted with a suitable methoxy-containing nucleophile. nih.gov

A direct alkoxylation of quinoxalin-2(1H)-ones with primary or secondary alcohols can be achieved via a catalyst-free cross-dehydrogenative coupling using PhI(OTFA)2 as an oxidant, providing 3-alkoxyquinoxalin-2(1H)-ones in very good yields. organic-chemistry.org

Multicomponent Reactions and Cascade Approaches in Quinoxalinone Assembly

Multicomponent reactions (MCRs) and cascade approaches offer efficient and atom-economical pathways for the synthesis of complex molecules like quinoxalinones from simple starting materials in a one-pot fashion. researchgate.net

A novel three-component reaction for the synthesis of (E)-quinoxalinone oximes has been developed under mild, transition-metal-free conditions. acs.org This method combines a Mannich-type reaction and radical coupling, providing a green and practical route to potentially bioactive molecules. acs.org Another MCR involves the reaction of o-phenylenediamines, aldehydes, and p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base to form substituted quinoxalines in very good yields. thieme-connect.com

Cascade approaches have also been employed. For instance, a silver(I)-catalyzed cascade reaction of 2-substituted-ethynyl benzaldehydes with 2-aminoarylmethanols allows for the direct assembly of nitrogen-containing tetracyclic isoquinoline (B145761) structures. mdpi.com Furthermore, visible light-induced radical cascade functionalization of quinoxalin-2(1H)-ones has been utilized in a three-component 1,2-di(hetero)arylation with styrenes and thianthrenium salts. acs.org

A one-pot, six-component tandem cyclocondensation/Ugi/click reaction sequence has been developed for the synthesis of complex quinoxaline-pseudopeptide-triazole pharmacophores, highlighting the power of higher-order MCRs. rsc.org

Biocatalytic Pathways for Dihydroquinoxalinone Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral heterocycles. Chemoenzymatic routes have been developed for the preparation of optically pure dihydroquinoxalinones. nih.govumcgresearch.orgacs.org

These synthetic routes often involve a highly stereoselective hydroamination step catalyzed by ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase). nih.govumcgresearch.orgacs.org This enzyme catalyzes the asymmetric addition of various substituted 2-aminophenols to fumarate, yielding N-(2-hydroxyphenyl)-L-aspartic acids with excellent enantiomeric excess. nih.govumcgresearch.orgacs.org

Structure Activity Relationship Sar and Structural Modification Studies of 3 Methoxyquinoxalin 2 1h One Derivatives

Principles of SAR Analysis in Quinoxalinone-Based Compound Design

Structure-Activity Relationship (SAR) analysis is a foundational principle in medicinal chemistry that correlates the specific structural features of a compound with its biological activity. For the quinoxalinone class, SAR studies aim to identify the pharmacophore—the precise three-dimensional arrangement of functional groups essential for molecular recognition and biological response. The process is iterative, involving the systematic synthesis of analogues and the subsequent evaluation of their activity.

Key objectives of SAR analysis in this context include:

Identification of Essential Moieties: Determining which parts of the 3-methoxyquinoxalin-2(1H)-one scaffold are indispensable for activity. This includes the bicyclic core, the lactam functionality (the -NH-C=O group), and specific substituents.

Optimization of Potency: Modifying the lead structure to enhance its binding affinity for the biological target, often measured by parameters like the half-maximal inhibitory concentration (IC₅₀).

Enhancement of Selectivity: Altering the structure to increase its activity against the desired target while minimizing interaction with off-target proteins, thereby reducing potential side effects.

Improvement of Physicochemical Properties: Fine-tuning the molecule to achieve a better balance of properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug-likeness.

By systematically replacing or modifying functional groups and observing the resulting change in activity, researchers can build a comprehensive map that guides the design of more effective and specific quinoxalinone-based agents.

Elucidation of Key Pharmacophoric Features within this compound Derivatives

Detailed investigations into the this compound scaffold have revealed a consistent pharmacophore model essential for its biological activity. This model is generally composed of three critical regions that work in concert to facilitate interaction with a biological target.

The Rigid Quinoxalinone Core: The fused bicyclic system provides a structurally rigid and planar platform. This rigidity is crucial as it correctly orients the key interacting functional groups in three-dimensional space, minimizing the entropic penalty upon binding to a protein's active site.

The C2-Keto and N1-Amide Moiety: The cyclic amide (lactam) group at the 1- and 2-positions is a cornerstone of the pharmacophore. The N1-proton (N1-H) acts as a hydrogen-bond donor, while the adjacent C2-carbonyl oxygen (C2=O) serves as a potent hydrogen-bond acceptor. This donor-acceptor pair is frequently involved in anchoring the molecule within the target's active site through specific hydrogen-bonding interactions with amino acid residues.

The C3-Methoxy Group: The methoxy (B1213986) group at the C3 position is not merely a passive substituent but a key recognition element. It often occupies a specific, well-defined hydrophobic pocket within the target protein. Its size, electronics, and ability to act as a weak hydrogen-bond acceptor contribute significantly to binding affinity and selectivity. Modifications at this position have been shown to drastically alter biological activity, confirming its importance as a primary pharmacophoric feature.

Together, these three features constitute the fundamental requirements for the biological activity observed in this class of compounds.

Systematic Investigation of Substituent Effects on Biological Activity

Following the identification of the core pharmacophore, research has focused on systematically modifying the this compound scaffold to probe the chemical space and optimize activity. These studies primarily involve substitutions on the C3-methoxy group and the fused benzene (B151609) ring.

The C3-methoxy group and the benzo portion of the quinoxalinone ring are primary targets for structural modification to fine-tune potency and selectivity.

Modifications at the C3-Position: The C3-methoxy group is critical for activity. Replacing it with a simple hydrogen atom or a larger, bulkier alkoxy group often leads to a significant loss of potency. For instance, extending the alkyl chain from methoxy to ethoxy or propoxy can introduce steric clashes within the binding pocket, disrupting the optimal fit. This suggests that the C3-binding site is sterically constrained and specifically accommodates a small methoxy group.

Modifications on the Benzene Ring: Substitutions on the aromatic ring, particularly at the C6 and C7 positions, have been extensively explored to modulate the electronic properties and solubility of the molecule. The introduction of small, electron-withdrawing groups (EWGs) such as halogens (-F, -Cl) or a trifluoromethyl group (-CF₃) at the C7 position has been shown to enhance biological activity in several studies. This enhancement is often attributed to favorable electronic interactions or improved binding affinity within the target site. Conversely, the introduction of bulky substituents or electron-donating groups (EDGs) at these positions can be detrimental to activity, either through steric hindrance or unfavorable electronic effects.

The following table summarizes representative SAR findings from modifications on the this compound scaffold, with hypothetical IC₅₀ values against a target enzyme to illustrate the trends.

| Compound ID | Core Structure | R¹ (at C3) | R² (at C7) | Hypothetical Activity (IC₅₀, nM) | Comment |

|---|---|---|---|---|---|

| 1 | Quinoxalin-2(1H)-one | -OCH₃ | -H | 50 | Parent Compound |

| 2 | Quinoxalin-2(1H)-one | -H | -H | >10000 | Loss of C3-methoxy group abolishes activity. |

| 3 | Quinoxalin-2(1H)-one | -OCH₂CH₃ | -H | 250 | Increased steric bulk at C3 reduces potency. |

| 4 | Quinoxalin-2(1H)-one | -OCH₃ | -F | 25 | Small EWG at C7 enhances activity. |

| 5 | Quinoxalin-2(1H)-one | -OCH₃ | -Cl | 20 | Slightly larger EWG at C7 further improves activity. |

| 6 | Quinoxalin-2(1H)-one | -OCH₃ | -CH₃ | 120 | EDG at C7 is less favorable than EWG. |

| 7 | Quinoxalin-2(1H)-one | -OCH₃ | -CF₃ | 15 | Strong EWG at C7 provides highest potency. |

| 8 | Quinoxalin-2(1H)-one | -OCH₃ | -OCH₃ | 180 | Bulky group at C7 reduces activity. |

The nitrogen atoms of the quinoxalinone core play a pivotal role that extends beyond simply forming the heterocyclic ring. Their ability to participate in specific non-covalent interactions is a defining feature of the scaffold's binding mode.

N1-H as a Hydrogen-Bond Donor: As part of the lactam system, the N1-H is a crucial hydrogen-bond donor, often forming a key interaction with a backbone carbonyl or an acidic amino acid residue (e.g., Aspartate, Glutamate) in the target protein's active site.

N4 as a Hydrogen-Bond Acceptor: The lone pair of electrons on the N4 atom allows it to function as a hydrogen-bond acceptor, potentially interacting with a hydrogen-bond donor from a nearby amino acid residue (e.g., the amide proton of Asparagine or Glutamine).

Chelation and Zinc-Binding: In many biologically relevant cases, the quinoxalinone core acts as a bidentate chelating agent for divalent metal ions, most notably Zinc (Zn²⁺). This is a common binding motif for inhibitors of zinc-dependent enzymes like matrix metalloproteinases (MMPs) or histone deacetylases (HDACs). The chelation typically occurs through the C2-carbonyl oxygen and the N1 nitrogen (after deprotonation), which together form a high-affinity binding pair for the Zn²⁺ ion located at the catalytic center of the enzyme. This metal-coordinating ability is a powerful mechanism for achieving potent and specific enzyme inhibition.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

To move beyond qualitative SAR and enable predictive design, Quantitative Structure-Activity Relationship (QSAR) models are employed. QSAR is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

For the this compound series, a QSAR model is built by:

Generating Descriptors: Calculating a set of numerical descriptors for each analogue that quantify various molecular properties. These include electronic descriptors (e.g., Hammett constant, σ), steric descriptors (e.g., molar refractivity, MR), and lipophilic descriptors (e.g., partition coefficient, logP).

Developing a Mathematical Equation: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to create an equation that links these descriptors to the observed biological activity (e.g., log(1/IC₅₀)).

A hypothetical QSAR equation for this series might look like: log(1/IC₅₀) = β₀ + β₁(σ_R²) + β₂(MR_R²) + β₃(logP)

Where:

log(1/IC₅₀) is the biological activity.

σ_R² represents the electronic effect of the substituent at the C7 position.

MR_R² represents the steric effect of the substituent at the C7 position.

β₀, β₁, β₂, β₃ are regression coefficients determined from the analysis.

A well-validated QSAR model serves as a powerful predictive tool. It allows researchers to estimate the biological activity of novel, yet-to-be-synthesized derivatives. This helps prioritize synthetic efforts, focusing on compounds predicted to have the highest potency and most favorable properties, thereby accelerating the drug discovery process and reducing resource expenditure.

Mechanistic Biological Studies and Molecular Interactions of 3 Methoxyquinoxalin 2 1h One Derivatives

Exploration of Molecular Targets and Their Binding Affinities

The biological effects of 3-methoxyquinoxalin-2(1H)-one derivatives are rooted in their interactions with specific molecular targets. These interactions can either block or activate receptors or inhibit the function of crucial enzymes.

Receptor Antagonism and Agonism Mechanisms

Derivatives of the quinoxaline (B1680401) scaffold have been investigated for their ability to modulate the activity of serotonin (B10506) receptors, which are implicated in various neurological and psychiatric conditions.

5-HT3 Receptors: Certain quinoxaline derivatives act as antagonists to the 5-HT3 receptor. researchgate.net This antagonism is believed to facilitate the binding of serotonin to other postsynaptic receptors, such as 5-HT1B, 5-HT2A, and 5-HT2C, which may contribute to their potential antidepressant and anxiolytic effects. researchgate.net For instance, the compound (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone has been evaluated as a novel 5-HT3 receptor antagonist. researchgate.net Studies on quinoline (B57606) derivatives, which are structurally related to quinoxalines, have also shown potent 5-HT3 receptor affinity. nih.gov

5-HT2A Receptors: The 5-HT2A receptor is another target for quinoxaline-related compounds. Antagonism of this receptor is a mechanism shared by several atypical antipsychotic medications. wikipedia.org The blockade of 5-HT2A receptors is thought to enhance the clinical effects of selective serotonin reuptake inhibitors (SSRIs). nih.gov

Enzyme Inhibition Pathways

A significant area of research has focused on the ability of this compound and its analogs to inhibit various enzymes involved in disease pathogenesis.

Aldose Reductase: Quinoxalin-2(1H)-one derivatives have been designed as inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. nih.gov Some of these compounds have shown potent and selective inhibition of ALR2, with IC50 values in the nanomolar to low micromolar range. nih.govresearchgate.net For example, 2-(3-(3-methoxy-4-hydroxystyryl)-2-oxoquinoxalin-1(2H)-yl)acetic acid demonstrated significant ALR2 inhibitory activity. nih.gov The introduction of a phenolic structure into these derivatives can also confer antioxidant properties, creating multifunctional inhibitors. nih.govnih.gov

Kinases (VEGFR-2, STK33):

VEGFR-2: Several studies have identified 3-methylquinoxalin-2(1H)-one derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels) which is crucial for tumor growth. nih.govnih.govrsc.org The inhibitory activity of these compounds is often compared to the established VEGFR-2 inhibitor, sorafenib. nih.govnih.gov For instance, certain 3-methylquinoxaline derivatives have exhibited IC50 values against VEGFR-2 in the nanomolar range, comparable to sorafenib. nih.govnih.gov The 3-methylquinoxalin-2(1H)-one moiety is considered more advantageous for both cytotoxic and VEGFR-2 inhibitory effects compared to the 3-methylquinoxaline-2-thiol (B109401) moiety. nih.gov

Other Kinases: Quinoxaline compounds have also been investigated as inhibitors of other kinases, such as Pim-1/2 kinase and type III receptor tyrosine kinases (e.g., PDGFRα, c-KIT, FLT3). google.comdntb.gov.ua

Histone Deacetylase (HDAC): Novel quinoxaline derivatives have been designed as histone deacetylase (HDAC) inhibitors. researchgate.netfrontiersin.org HDACs are enzymes that play a critical role in gene expression, and their inhibition is a validated strategy in cancer therapy. wikipedia.org Certain 2-methoxyquinoxaline (B3065361) derivatives have been synthesized and evaluated for their ability to inhibit various HDAC isoforms, including HDAC1, HDAC4, and HDAC6. researchgate.netfrontiersin.orgnih.gov For example, one compound demonstrated IC50 values of 1.76, 1.39, and 3.46 µM against HDAC1, HDAC4, and HDAC6, respectively. researchgate.net

Glycogen (B147801) Phosphorylase: While not a primary focus, the broader class of quinoxaline derivatives has been explored for various enzymatic inhibitions, and glycogen phosphorylase has been a target for related heterocyclic compounds.

Protoporphyrinogen (B1215707) Oxidase: Research on the inhibitory activities of quinoxaline derivatives has extended to enzymes relevant in agriculture, such as protoporphyrinogen oxidase, a key enzyme in herbicide action.

α-amylase and α-glucosidase: Quinoxalinone derivatives have been evaluated for their potential to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and blood glucose regulation. researchgate.netresearchgate.net One study found that a specific quinoxalinone derivative, compound 3e, inhibited α-glucosidase with an IC50 value of 9.99 ± 0.18 µM, which is comparable to the known inhibitor quercetin. researchgate.net However, the same study reported weak activity against α-amylase for all tested compounds. researchgate.net Other research has also explored 2-aryl quinoxaline derivatives as inhibitors of these enzymes. researchgate.net

Table 1: Enzyme Inhibitory Activities of this compound Derivatives and Related Compounds

| Enzyme | Derivative Type | Key Findings | IC50 Values | Reference |

|---|---|---|---|---|

| Aldose Reductase (ALR2) | Quinoxalin-2(1H)-one derivatives | Potent and selective inhibition. | 0.032-0.468 μM | nih.gov |

| VEGFR-2 | 3-Methylquinoxalin-2(1H)-one derivatives | Potent inhibition, comparable to sorafenib. | 2.9 - 5.4 µM | nih.gov |

| HDAC1, HDAC4, HDAC6 | 2-Methoxyquinoxaline derivatives | Inhibitory activity against multiple HDAC isoforms. | 1.39 - 3.46 µM | researchgate.net |

| α-glucosidase | Quinoxalinone derivative (3e) | Inhibition comparable to quercetin. | 9.99 ± 0.18 µM | researchgate.net |

| α-amylase | Quinoxalinone derivatives | Weak inhibitory activity. | > 200 µM | researchgate.net |

Interrogation of Cellular Processes and Pathways

The molecular interactions of this compound derivatives translate into significant effects on cellular processes, particularly those related to cell survival and proliferation.

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism by which quinoxaline derivatives exert their anticancer effects is through the induction of programmed cell death (apoptosis) and interference with the cell cycle.

Several studies have shown that these compounds can trigger apoptosis in cancer cells. nih.govresearchgate.netmostwiedzy.pl For example, a promising 3-methylquinoxalin-2(1H)-one derivative was found to induce apoptosis in HepG2 cancer cells by 49.14% compared to control cells. nih.gov This was accompanied by a significant increase in the levels of pro-apoptotic proteins like caspase-3, caspase-9, and BAX, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, these derivatives can modulate the cell cycle, often causing cell cycle arrest at specific phases. researchgate.netmostwiedzy.pl One study reported that a particular quinoxaline derivative caused an arrest in the G0/G1 and S phases of the cell cycle in HepG-2 cells. researchgate.net Another study on tetrahydroquinolinone derivatives, which share a structural relationship, showed cell cycle arrest at the G2/M phase. mostwiedzy.pl

Table 2: Effects of this compound Derivatives on Apoptosis and Cell Cycle

| Cellular Process | Derivative Type | Observed Effect | Cell Line | Reference |

|---|---|---|---|---|

| Apoptosis Induction | 3-Methylquinoxalin-2(1H)-one derivative (11e) | 49.14% apoptosis induction. | HepG-2 | nih.gov |

| Cell Cycle Modulation | Quinoxaline derivative (6c) | Arrest at G0/G1 and S phases. | HepG-2 | researchgate.net |

| Apoptosis Induction | Quinoxaline derivative (6c) | Increased early and late apoptosis. | HepG-2 | researchgate.net |

Influence on Cellular Redox State

Some quinoxalin-2(1H)-one derivatives have been specifically designed to possess antioxidant activity in addition to their primary inhibitory functions. nih.gov The inclusion of a phenolic hydroxyl group in the structure of these molecules can help in alleviating oxidative stress. nih.gov For instance, 2-(3-(3-methoxy-4-hydroxystyryl)-2-oxoquinoxalin-1(2H)-yl)acetic acid (8d) was found to have antioxidant activity as strong as the well-known antioxidant Trolox at a concentration of 100 μM. nih.gov This dual functionality is particularly relevant in the context of diabetic complications, where both enzymatic activity and oxidative stress play a role. nih.gov

Advanced Approaches to Unraveling Mechanistic Complexity

To gain a deeper understanding of the complex mechanisms of action of these derivatives, researchers employ advanced computational and experimental techniques.

Molecular Docking: Molecular docking studies are frequently used to predict the binding affinity and orientation of the synthesized compounds within the active site of their target proteins. nih.govresearchgate.net These in silico investigations help in understanding the structure-activity relationships and guide the design of more potent and selective inhibitors. nih.gov

Network Pharmacology: Network pharmacology is an approach used to identify the potential molecular targets of a compound and understand its mechanism of action from a systems-level perspective. orientjchem.org This method can help in elucidating the complex biological networks affected by the drug.

Whole-Genomic Sequencing: In studies of antimicrobial agents, whole-genomic sequencing of resistant mutants can be a powerful tool to identify the genes and mutations that confer resistance, thereby revealing the drug's mode of action. mdpi.com For example, this approach confirmed that a quinoxaline-2-carboxylic acid 1,4-dioxide derivative acts as a DNA-damaging agent in mycobacteria. mdpi.com

Computational Chemistry and Molecular Modeling in 3 Methoxyquinoxalin 2 1h One Research

Application of Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Methoxyquinoxalin-2(1H)-one research, it is extensively used to understand how this compound and its analogs interact with protein targets.

Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives within the active sites of various enzymes and receptors. For instance, docking simulations of pyridazino[4,5-b]quinoxalin-1(2H)-one derivatives with the main protease of SARS-CoV-2 revealed that phenyl and nitrophenyl substituted compounds exhibit favorable orientations in the active site. nih.gov These studies identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The analysis of these interaction networks is crucial for understanding the structural basis of molecular recognition.

| Compound Derivative | Target Protein | Key Interactions Observed | Predicted Binding Affinity (kcal/mol) |

| Phenyl-substituted pyridazino[4,5-b]quinoxalin-1(2H)-one | SARS-CoV-2 Main Protease | Favorable orientation in active site | Not specified |

| Nitrophenyl-substituted pyridazino[4,5-b]quinoxalin-1(2H)-one | SARS-CoV-2 Main Protease | Favorable orientation in active site | Not specified |

| 6-chloroquinoxaline derivatives | VEGFR-2 | Binding within the active site | Not specified |

This table summarizes findings from molecular docking studies on derivatives of the quinoxaline (B1680401) core structure, illustrating the application of this technique in identifying potential protein interactions.

By visualizing the binding poses and interaction networks, researchers can gain valuable insights into the mechanism of action of this compound derivatives. This knowledge is pivotal for the rational design of new, more potent, and selective inhibitors. For example, understanding how a lead compound interacts with its target allows for structural modifications to enhance binding affinity and specificity. This structure-based drug design approach has been successfully applied to optimize 3,4-dihydroquinoxalin-2(1H)-one derivatives as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3). nih.gov Similarly, a rational design strategy was employed to develop 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-ones as polypharmacological inhibitors of BET and kinases. researchgate.net

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules. These methods are used to investigate various aspects of this compound and its analogs.

Quantum chemical methods like Density Functional Theory (DFT) are employed to analyze the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electron density distribution of quinoxalin-2(1H)-one derivatives. researchgate.netresearchgate.net The energies and shapes of these frontier orbitals are critical in determining the molecule's reactivity and its ability to participate in charge-transfer interactions. wikipedia.orglibretexts.orglibretexts.orgtcd.iepressbooks.pub The electron density distribution helps in identifying the electron-rich and electron-deficient regions of the molecule, which are important for predicting sites of electrophilic and nucleophilic attack. researchgate.net

| Property | Significance in Molecular Analysis |

| HOMO (Highest Occupied Molecular Orbital) | Indicates the ability to donate an electron. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Indicates the ability to accept an electron. |

| Electron Density Distribution | Reveals the charge distribution and reactive sites within the molecule. |

This table outlines key electronic properties calculated using quantum chemical methods and their importance in understanding the chemical behavior of molecules like this compound.

Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in the formation of supramolecular assemblies in the solid state. fortunejournals.commdpi.com Quantum chemical calculations are used to investigate and quantify these weak interactions, providing insights into the crystal packing and the stability of the resulting supramolecular structures. rsc.org Understanding these interactions is important for crystal engineering and the design of materials with specific properties.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. youtube.comsemanticscholar.org MD simulations provide a detailed picture of the conformational dynamics of this compound and its complexes with proteins, as well as the energetics of these interactions. By simulating the motion of atoms over time, researchers can observe how the ligand and protein adapt to each other upon binding and identify stable binding conformations. mdpi.com Furthermore, MD simulations are used to calculate the binding free energy, which is a more accurate measure of the binding affinity than the scoring functions used in molecular docking. researchgate.net These simulations have been applied to analyze the structure-activity relationships of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. nih.gov

In Silico Drug Discovery and Optimization Strategies

Computational chemistry and molecular modeling have become indispensable tools in the rational design and optimization of novel therapeutic agents based on the this compound scaffold. These in silico techniques allow for the high-throughput screening of virtual compound libraries, prediction of pharmacokinetic properties, and detailed analysis of ligand-receptor interactions, thereby accelerating the drug discovery process and reducing costs.

Molecular Docking Studies

Molecular docking is a primary computational method used to predict the binding orientation and affinity of a ligand to its target protein. For derivatives of the quinoxalin-2(1H)-one core, docking studies have been instrumental in elucidating binding modes and guiding structural modifications to enhance potency against various biological targets, particularly protein kinases.

One major area of focus has been the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer. nih.govnih.gov In silico studies on quinoxalin-2(1H)-one analogs have been performed to predict their binding affinity and interactions within the VEGFR-2 active site. nih.govnih.gov These studies often use reference inhibitors, such as sorafenib, to validate the docking protocol. nih.gov The synthesized compounds typically show a binding mode similar to that of the reference compound. nih.gov For example, docking simulations of 3-methylquinoxalin-2(1H)-one derivatives revealed key interactions with amino acid residues in the ATP-binding pocket of VEGFR-2. nih.gov

Similarly, docking has been employed to understand the interactions of quinoxalinones with other cancer-related targets like tyrosine kinases (TRK) and cyclooxygenase-2 (COX-2). nih.govnih.govresearchgate.net A molecular docking study was performed to gain a comprehensive understanding of the plausible binding modes and to inform the structure-activity relationships of newly synthesized quinoxalin-2(1H)-ones. nih.govresearchgate.net For instance, docking of a quinoxalinone derivative into the active site of COX-2 (PDB: 3NT1) identified hydrogen bond interactions with Tyr355 and Arg120. nih.gov

In the context of viral diseases, derivatives have also been evaluated computationally. A study investigating a novel diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate as a potential COVID-19 drug candidate used docking to assess its binding score against the main protease (Mpro, PDB: 7BQY) of SARS-CoV-2. nih.gov The high binding score was attributed to multiple hydrogen bonds and hydrophobic interactions with the receptor's active site residues. nih.gov

Table 1: Example of Molecular Docking Interactions for a Quinoxalinone Derivative

| Target Protein | PDB ID | Key Interacting Residues | Type of Interaction | Reference Compound |

|---|---|---|---|---|

| COX-2 | 3NT1 | Tyr355, Arg120 | Hydrogen Bond | N/A |

| VEGFR-2 | N/A | N/A | Similar to reference | Sorafenib |

| SARS-CoV-2 Mpro | 7BQY | N/A | Hydrogen Bond, Hydrophobic | N3 |

ADMET Profiling

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of drug candidates is a critical step in early-stage drug discovery. In silico ADMET profiling helps to identify compounds with favorable pharmacokinetic properties and low toxicity, reducing the likelihood of late-stage failures. Various computational models and software, such as SwissADME and Osiris Property Explorer, are used to evaluate these parameters for quinoxalinone derivatives. semanticscholar.org

Studies on quinoxalin-2(1H)-one-based compounds have predicted properties such as high Caco-2 permeability (an indicator of intestinal absorption), human intestinal absorption (%HIA), and low blood-brain barrier (BBB) permeability. nih.gov Furthermore, toxicity predictions are a key component, with analyses often showing zero hepatotoxicity and no risk of mutagenicity or other adverse effects. nih.govsemanticscholar.org This computational screening allows researchers to prioritize compounds that are more likely to be safe and orally bioavailable for further development. nih.gov

Table 2: Predicted ADMET Properties for a Lead Quinoxalinone Compound

| Property | Predicted Value/Outcome | Significance |

|---|---|---|

| Caco-2 Permeability | High | Good intestinal absorption |

| Human Intestinal Absorption (%HIA) | 99.58% | Excellent absorption from the gut |

| Blood-Brain Barrier (BBB) Permeability | Low | Reduced potential for CNS side effects |

| Hepatotoxicity | Zero | Low risk of liver damage |

| Mutagenicity | Zero | Low risk of genetic damage |

| P-glycoprotein (P-gp) Substrate | No | Less susceptible to drug efflux pumps |

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com By developing 2D or 3D-QSAR models, researchers can identify the key structural features (physicochemical, electronic, and steric properties) that are crucial for the desired biological effect. ijpsonline.com This information is invaluable for optimizing lead compounds.

For heterocyclic systems like quinolines, which are structurally related to quinoxalines, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. ijpsonline.com These models generate contour maps that visualize regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For example, a QSAR study might indicate that adding a bulky, hydrophobic group at a specific position on the quinoxaline ring is favorable for activity, while an electron-withdrawing group at another position is detrimental. mdpi.com This guidance allows for the focused design of new analogs with improved potency, shortening the cycle of synthesis and testing. ijpsonline.com

Emerging Research Applications of 3 Methoxyquinoxalin 2 1h One and Its Derivatives

Contributions to Advanced Materials Science

The unique electronic properties of the quinoxalinone core, characterized by its electron-deficient nature, make it an attractive building block for the creation of novel materials with tailored photophysical and electronic characteristics.

Development of Electroluminescent Materials

Quinoxaline (B1680401) derivatives are recognized for their potential as electron-transporting materials in organic light-emitting diodes (OLEDs). acs.org The incorporation of the quinoxaline moiety into larger molecular architectures, often in conjunction with hole-transporting units like triarylamines, allows for the creation of bipolar compounds. acs.orgrsc.org These materials can facilitate a more balanced injection and transport of charge carriers (holes and electrons), leading to improved efficiency and performance of electroluminescent devices.

Research has shown that by chemically modifying the quinoxaline core and attaching various chromophores, it is possible to tune the emission color and quantum yield of the resulting materials. acs.orgfigshare.com For instance, the introduction of bulky and rigid aromatic groups such as pyrene (B120774) and carbazole (B46965) can enhance the glass transition temperature of the derivatives, leading to more thermally stable materials. acs.orgfigshare.com While specific studies on 3-Methoxyquinoxalin-2(1H)-one in this exact context are emerging, the established principles from related quinoxaline derivatives strongly suggest its potential as a key building block for new electroluminescent materials. The methoxy (B1213986) group can further influence the electronic properties and solubility of the resulting compounds.

Table 1: Properties of Electroluminescent Quinoxaline Derivatives

| Derivative Type | Key Features | Potential Application |

| Quinoxaline-Triarylamine Dyads | Bipolar charge transport | Hole-transporting/emitting layer in OLEDs |

| Chromophore-labeled Quinoxalines | Tunable emission color and quantum yield | Emitters in OLEDs |

| Quinoxalines with Bulky Substituents | High glass transition temperature | Thermally stable materials for devices |

Exploration as Fluoroionophores

Fluoroionophores are molecules that exhibit a change in their fluorescence properties upon binding with specific ions. This characteristic makes them valuable as sensors in various chemical and biological systems. Quinoxalinone derivatives have been investigated as versatile platforms for the design of such fluorescent sensors for both cations and anions. acs.orgresearchgate.netnih.gov

The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), or the modulation of lactam-lactim tautomerism. acs.org For example, a quinoxalinone derivative capable of lactam-lactim tautomerism was designed as a fluorescent probe for cations like Li⁺ and Na⁺, and anions such as F⁻, Cl⁻, Br⁻, and CH₃COO⁻. acs.org The binding of these ions disrupts the equilibrium between the two tautomeric forms, leading to a discernible change in the fluorescence emission. acs.org

Furthermore, quinoxaline-based chemosensors have been developed for the detection of various metal cations. researchgate.net The electron-deficient nature of the quinoxaline ring system makes it an effective signaling unit that can be perturbed by the binding of an analyte to a nearby receptor site. While research has focused on a variety of substituted quinoxalines, the 3-methoxy-2(1H)-one scaffold provides a synthetically accessible starting point for the development of new and selective fluoroionophores.

Innovations in Analytical Chemistry Methodologies

The inherent fluorescence of the quinoxalinone core, coupled with its reactivity, has led to its exploration in the development of new analytical methods, particularly in the realm of chromatography.

Design and Application as Fluorescence Derivatization Reagents

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are more suitable for analysis by a particular method. researchgate.net For techniques like high-performance liquid chromatography (HPLC), derivatization is often employed to introduce a fluorescent tag to an otherwise non-fluorescent analyte, thereby enabling its sensitive detection.

Quinoxalinone derivatives have been evaluated as fluorescent tags for the analysis of biological molecules. For instance, a quinoxalinone derivative was used as a derivatizing reagent for carboxylic acids, allowing for their detection by peroxyoxalate chemiluminescence, a technique closely related to fluorescence. nih.gov This approach significantly lowered the detection limits for these important biological compounds. nih.gov

The this compound structure presents a reactive site that can be functionalized to create a reagent that specifically targets certain functional groups (e.g., amines, thiols, or carboxylic acids). The resulting derivatized analyte would then carry the fluorescent quinoxalinone core, allowing for its highly sensitive detection in complex matrices.

Utility in Chromatographic Analysis (e.g., HPLC, GC)

The development of robust and reliable analytical methods for the quantification of quinoxalinone derivatives themselves is crucial for their application in various fields. High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of such compounds in complex mixtures. greyhoundchrom.com

The use of this compound and its derivatives as fluorescence derivatization reagents directly impacts their utility in chromatographic analysis. By tagging analytes with this fluorescent moiety, their separation and detection by HPLC with fluorescence detection (HPLC-FLD) become highly sensitive and selective. This is particularly valuable for the analysis of trace components in biological and environmental samples. While gas chromatography (GC) is typically used for volatile compounds, derivatization can also be employed to increase the volatility and thermal stability of non-volatile compounds, potentially extending the applicability of GC to certain quinoxalinone derivatives.

Strategic Building Blocks in Complex Organic Synthesis

Beyond its direct applications, this compound serves as a versatile and strategic building block in the synthesis of more complex organic molecules, including biologically active compounds and functional materials. mdpi.commdpi.com Organic building blocks are fundamental components used for the bottom-up assembly of molecular architectures. researchgate.net

The quinoxalinone core can be readily modified at several positions, allowing for the introduction of various functional groups and the construction of diverse molecular frameworks. For example, the synthesis of novel quinoxaline derivatives with potential anticancer properties often starts from a basic quinoxalinone scaffold. mdpi.comnih.gov The methoxy group at the 3-position can act as a handle for further chemical transformations or can influence the reactivity of the heterocyclic ring.

The synthesis of various bioactive molecules, such as enzyme inhibitors and antimicrobial agents, has been shown to utilize quinoxalinone precursors. mdpi.comnih.gov The ability to construct complex molecules from a readily available and modifiable building block like this compound is a testament to its importance in modern organic synthesis.

Future Perspectives and Uncharted Research Avenues for 3 Methoxyquinoxalin 2 1h One

Development of Novel and Efficient Synthetic Strategies

The future synthesis of 3-Methoxyquinoxalin-2(1H)-one and its derivatives is geared towards greener, more efficient, and versatile methodologies. Traditional synthesis often involves multi-step processes with harsh conditions. mdpi.com Modern approaches, however, are focused on improving atom economy and reducing environmental impact.

A significant area of development is the direct C-H functionalization of the quinoxalin-2(1H)-one core. mdpi.com This strategy avoids the need for pre-functionalized starting materials, simplifying the synthetic pathway. google.com Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, represent another promising avenue. mdpi.com MCRs are highly efficient and allow for the rapid generation of a diverse library of derivatives. mdpi.com

Future synthetic developments are expected to focus on:

Photoredox Catalysis: Using visible light to drive reactions, offering mild and environmentally benign conditions for alkylation and other modifications. organic-chemistry.org

Catalyst-Free Methods: Developing reactions that proceed efficiently without the need for metal catalysts, reducing cost and potential toxicity. nih.gov

Green Chemistry Protocols: Employing water as a solvent and avoiding hazardous reagents to create more sustainable synthetic routes. mdpi.comorganic-chemistry.org

Table 1: Comparison of Traditional vs. Emerging Synthetic Strategies for Quinoxalinones

| Feature | Traditional Methods | Emerging Strategies |

|---|---|---|

| Approach | Condensation of o-phenylenediamines and dicarbonyls | Direct C-H functionalization, Multi-component reactions |

| Conditions | Often require high temperatures, organic solvents | Mild conditions, use of visible light, aqueous media |

| Efficiency | Multiple steps, longer reaction times | Fewer steps, high atom economy, rapid library synthesis |

| Environmental Impact | Use of hazardous reagents and solvents | Greener, more sustainable |

| Catalysts | Strong acids, metal catalysts | Photoredox catalysts, organocatalysts, or catalyst-free |

Deeper Understanding of Structure-Activity-Mechanism Relationships

A critical goal for future research is to build a comprehensive understanding of the structure-activity relationships (SAR) and mechanisms of action for this compound derivatives. SAR studies are essential for rational drug design, allowing chemists to predict how specific structural modifications will affect biological activity. researchgate.netmdpi.com

For instance, studies on anticancer quinoxalines have revealed key SAR insights. The type and position of substituents on the quinoxaline (B1680401) ring dramatically influence efficacy. Electron-releasing groups like methoxy (B1213986) (OCH3) can be crucial for activity, while electron-withdrawing groups may diminish it. mdpi.com The nature of the "linker" connecting the quinoxaline core to other molecular fragments is also vital. mdpi.com

Future research will aim to:

Elucidate Binding Modes: Use techniques like X-ray crystallography to determine how these compounds interact with their biological targets at an atomic level.

Identify Key Pharmacophoric Features: Pinpoint the essential structural elements required for activity against specific targets, such as kinases or receptors. nih.gov

Correlate Structure with Selectivity: Understand how modifications affect not only potency but also selectivity for one biological target over others, which is crucial for minimizing side effects. For example, research has focused on designing quinoxaline derivatives that selectively inhibit histone deacetylases (HDACs) implicated in cancer. nih.gov

Exploration of Undiscovered Biological Activities and Targets

While quinoxalinones are well-known for their anticancer properties, their therapeutic potential is likely much broader. sapub.orgekb.eg A significant future direction is the systematic exploration of new biological activities and molecular targets for this compound and its analogues.

Current research has already hinted at a wider range of applications. For example, various quinoxaline derivatives have shown potential as:

Anti-inflammatory agents: By inhibiting inflammatory modulators like cyclooxygenase (COX) and various cytokines. researchgate.net

Anticonvulsants: By acting as antagonists for receptors like the AMPA receptor in the central nervous system. researchgate.net

Antiviral compounds: With some derivatives showing activity against viruses like Hepatitis C by targeting viral RNA structures. acs.org

Future investigations will likely involve high-throughput screening of quinoxalinone libraries against a wide panel of biological targets. This could uncover entirely new therapeutic applications in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases. The goal is to identify novel, potent drug candidates for a variety of conditions. sapub.org

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental techniques is revolutionizing drug discovery, and this integrated approach will be pivotal for advancing research on this compound. jddhs.comresearchgate.net Computational methods can significantly accelerate the design and optimization process, reducing the time and cost associated with laboratory work. jddhs.com

Key computational tools include:

Molecular Docking: Simulating the binding of a molecule to the 3D structure of a protein target to predict binding affinity and orientation. mdpi.com This helps in prioritizing which compounds to synthesize and test. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate chemical structure with biological activity, enabling the prediction of potency for new, unsynthesized compounds. mdpi.com

Molecular Dynamics (MD) Simulations: Simulating the movement of the molecule and its target protein over time to understand the stability and dynamics of their interaction. jddhs.com

ADMET Prediction: In silico prediction of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties, which is crucial for identifying candidates with favorable pharmacokinetic profiles early in the discovery process. mdpi.com

By integrating these in silico predictions with in vitro and in vivo experimental validation, researchers can adopt a more rational and efficient workflow. researchgate.net This "design-synthesize-test-analyze" cycle, powered by both computational insights and real-world data, will undoubtedly lead to the discovery of novel this compound derivatives with enhanced therapeutic properties. nih.gov

Q & A

Basic: What are the standard synthetic routes for 3-Methoxyquinoxalin-2(1H)-one?

Answer:

The compound can be synthesized via condensation of 1,2-phenylenediamine with methyl 2-oxopropanoate in tetrahydrofuran (THF) under reflux, yielding 98% after recrystallization . Alternative methods include cyclization reactions using acetic anhydride and pyridine for fused-ring derivatives or alkylation with ethyl bromide in dimethylformamide (DMF) catalyzed by K₂CO₃ and tetrabutylammonium bromide .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To identify aromatic protons (δ 7.23–7.69 ppm) and methyl groups (δ 2.40 ppm) .

- X-ray diffraction (XRD) : For crystallographic parameters (e.g., bond lengths 1.36–1.42 Å, dihedral angles 19.3–30.4° between substituents and the quinoxaline core) .

- IR spectroscopy : To detect carbonyl stretches (~1659 cm⁻¹) and N-H vibrations (~3098 cm⁻¹) .

Advanced: How can synthetic yields be optimized for this compound derivatives?

Answer:

Optimization strategies include:

- Catalyst selection : Tetrabutylammonium bromide enhances alkylation efficiency in DMF .

- Solvent choice : THF improves condensation reactivity compared to polar aprotic solvents .

- Reaction time : Extended reflux (24 h) ensures complete alkylation .

- Purification : Sequential ethanol recrystallization removes unreacted starting materials .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Cross-validation : Compare XRD-derived bond lengths (e.g., 1.42 Å for C=O ) with DFT-calculated values.

- Tautomerism analysis : Use variable-temperature NMR to detect keto-enol equilibria, as seen in related 2-hydroxyquinoxaline derivatives .

- Impurity checks : Employ HPLC-MS to identify byproducts interfering with NMR/IR signals .

Advanced: What role does the methoxy group play in the compound’s reactivity?

Answer:

- Electron donation : The methoxy group activates the quinoxaline core for electrophilic substitution, facilitating cyclization reactions (e.g., pyrano-quinoxaline formation via Kostanecki-Robinson reactions) .

- Hydrogen bonding : Methoxy oxygen participates in intramolecular C-H···O interactions, stabilizing crystal packing .

- Steric effects : Influences regioselectivity in alkylation/arylation reactions .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Waste disposal : Segregate organic waste for incineration to minimize environmental contamination .

Advanced: How to functionalize this compound for biological studies?

Answer:

- Hydrazine derivatives : React with benzaldehyde under ethanol reflux to form hydrazinyl Schiff bases, which are screened for antimicrobial activity .

- Propargylation : Introduce propargyl groups via alkylation with propargyl bromide under basic conditions for click chemistry applications .

Advanced: How does tautomerism affect spectroscopic analysis?

Answer:

- NMR shifts : Keto-enol tautomerism causes peak splitting in ¹H NMR (e.g., NH protons at δ 12.29 ppm in DMSO-d₆ ).

- IR bands : Enol forms show O-H stretches (~2700 cm⁻¹), while keto forms exhibit strong C=O signals (~1659 cm⁻¹) .

Advanced: What methodologies evaluate crystallographic stability in derivatives?

Answer:

- Intermolecular interactions : Analyze C-H···O hydrogen bonds (2.10–2.50 Å) and π-π stacking (3.45–3.81 Å centroid distances) via XRD .

- Thermal analysis : Use DSC to assess melting points and polymorphic transitions .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Answer:

- Derivative libraries : Synthesize analogs with varied substituents (e.g., methyl, phenyl, allyl) .

- Biological assays : Test antimicrobial activity via minimum inhibitory concentration (MIC) assays, referencing protocols for quinoxaline derivatives .

- Computational modeling : Perform docking studies to correlate substituent effects with binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.